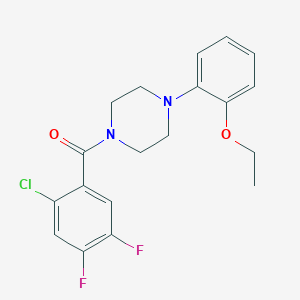
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine acts as a selective antagonist of dopamine D2 receptors and a partial agonist of serotonin 5-HT1A receptors. By modulating the activity of these receptors, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine can affect various physiological and biochemical processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin signaling, the regulation of gene expression, and the modulation of neuronal excitability. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its high selectivity for dopamine and serotonin receptors, which allows for the precise modulation of these signaling pathways. However, one limitation of using 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is its low solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various disease models, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to explore the potential applications of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine in other fields of research, such as cancer biology and immunology.
合成法
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is synthesized through a multi-step process that involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 2-ethoxyaniline to form an intermediate product, which is then reacted with piperazine to yield 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine. The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to modulate the activity of dopamine receptors, which play a crucial role in the regulation of reward and motivation. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the activity of serotonin receptors.
In pharmacology, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential use as a lead compound for the development of new drugs targeting various receptors, including dopamine and serotonin receptors. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been investigated for its potential use as a tool compound for the study of receptor-ligand interactions.
特性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O2/c1-2-26-18-6-4-3-5-17(18)23-7-9-24(10-8-23)19(25)13-11-15(21)16(22)12-14(13)20/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWGVJMNHJXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)
![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)

